molecular formula C7H11NO B069930 1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-58-9

1-Azabicyclo[3.2.1]octan-6-one

Cat. No. B069930
M. Wt: 125.17 g/mol
InChI Key: WFYPDOYHAZFTIR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-6-one, also known as tropanone, is a bicyclic organic compound with the chemical formula C8H13NO. It is a key intermediate in the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. Tropanone is a colorless liquid with a pungent odor and is highly reactive due to the presence of a carbonyl group.

Mechanism Of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to various physiological effects.

Biochemical And Physiological Effects

Tropanone has several biochemical and physiological effects, including its ability to act as a stimulant and anesthetic. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Tropanone has been shown to have analgesic properties and can be used as a pain reliever.

Advantages And Limitations For Lab Experiments

Tropanone has several advantages for lab experiments, including its ability to act as a key intermediate in the synthesis of various tropane alkaloids. It is also highly reactive, making it useful in the development of new drugs. However, 1-Azabicyclo[3.2.1]octan-6-one is highly toxic and can be dangerous if not handled properly.

Future Directions

There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-one, including its use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one and its effects on the central nervous system. Finally, new synthesis methods for 1-Azabicyclo[3.2.1]octan-6-one and other tropane alkaloids may be developed to improve their efficiency and safety.

Scientific Research Applications

Tropanone has several scientific research applications, including its use as a precursor in the synthesis of various tropane alkaloids. It is also used in the development of new drugs for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYPDOYHAZFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329203
Record name 1-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.1]octan-6-one

CAS RN

162184-58-9, 45675-76-1
Record name 1-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[3.2.1]octan-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethanol (9 ml) and toluene (10 ml) was added dropwise to a rapidly stirred suspension of potassium (6 g) in toluene (30 ml). at 120° C. After all the ethanol had been added the reaction mixture was stirred at 120° C. for 1 hr before adding a solution of 1-carboethoxymethyl-3-carboethoxy piperidine (15 g, 61.7 mmol) in toluene (40 ml) dropwise at 140° C. The reaction mixture was heated for 3 hr at 140° C. before adding concentrated hydrochloric acid (3×50 ml), and refluxing the aqueous phase for 16 hr. The solvent was removed in vacuo, water (100 ml) added and the solution neutralised with potassium carbonate. The solution was extracted with dichloromethane (3×150 ml, the combined extracts washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated. The crude product was chromatographed through slicia-gel, eluting with dichloromethane/methanol (90:10) to give 1-azabicyclo[3:2:1]octan-6-one as a crystalline solid (1.1 g): mp. 83°-87° (hexane): m/e 125 (M+): δ(360 MHz, CDCl3) 1.30-2.40 (5H, m, 2×CH2, and CH): 3.12 (2H, s, CH2 --N); 2.60-3.60 (4H, m, 2×CH2 --N).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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